2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate
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Overview
Description
2,4-DIBROMO-6-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-METHYLBENZOATE is a complex organic compound with a molecular formula of C25H22Br2N2O4 This compound is characterized by its intricate structure, which includes multiple functional groups such as bromine atoms, phenyl rings, and ester linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-METHYLBENZOATE typically involves a multi-step processCommon reagents used in these steps include bromine (Br2), acetic anhydride, and various catalysts to facilitate the reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,4-DIBROMO-6-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-METHYLBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(E)-2-nitrovinyl]phenyl 3-methylbenzoate
- Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
Uniqueness
Compared to similar compounds, 2,4-DIBROMO-6-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-METHYLBENZOATE is unique due to its specific combination of functional groups and structural complexity.
Properties
Molecular Formula |
C31H34Br2N2O4 |
---|---|
Molecular Weight |
658.4 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C31H34Br2N2O4/c1-20-8-7-9-21(14-20)29(37)39-28-22(15-24(32)16-26(28)33)17-34-35-27(36)18-38-25-12-10-23(11-13-25)31(5,6)19-30(2,3)4/h7-17H,18-19H2,1-6H3,(H,35,36)/b34-17+ |
InChI Key |
UEBRLSXBHKTQLK-KVAAJVFYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=CC=C(C=C3)C(C)(C)CC(C)(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=CC=C(C=C3)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
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